molecular formula C13H16O4 B6291828 (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester CAS No. 79618-90-9

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B6291828
CAS No.: 79618-90-9
M. Wt: 236.26 g/mol
InChI Key: ZRPIWXVGAWRSMB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester is an organic compound that belongs to the class of phenylacrylic acid esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and an ethyl ester group attached to the acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester typically involves the esterification of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid.

    Reduction: Formation of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:

    (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid: The free acid form of the ester, which may have different solubility and reactivity properties.

    (E)-3-(2,3-Dimethoxy-phenyl)-acrylic alcohol: The reduced form of the ester, which may exhibit different biological activities.

    2,3-Dimethoxybenzoic acid: A related compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its combination of the phenylacrylic acid moiety with the ethyl ester group, which imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIWXVGAWRSMB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.